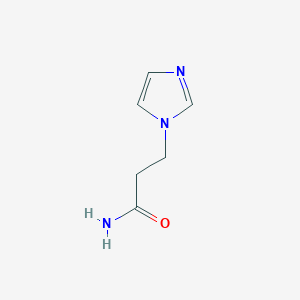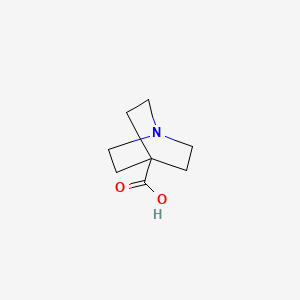![molecular formula C9H16N4 B1315738 N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine CAS No. 834798-18-4](/img/structure/B1315738.png)
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine” is a chemical compound with the molecular formula C9H16N4. It is a derivative of 2-aminoethylamine, also known as trenMe . It forms complexes with group 1 metals and is used in alkali-metal-mediated synthetic applications .
Synthesis Analysis
The synthesis of similar compounds involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . The reaction requires high activation energies with increasing temperatures from 313 to 333 K .Molecular Structure Analysis
The molecular structure of “N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine” is represented by the InChI string:InChI=1S/C9H16N4/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3,(H,11,12). Chemical Reactions Analysis
This compound can be used in the radiation grafting process onto polyolefin non-woven fabric (PE/PP-NWF). The grafting process involves the incorporation of the compound’s functional groups onto PE/PP-NWF .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis and Analog Development : A study by Vydzhak and Panchishyn (2010) explored the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs. This research highlights a method that affords high yield derivatives, expanding the range of potential applications for N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine derivatives in various fields, including medicinal chemistry and material science (Vydzhak & Panchishyn, 2010).
Complex Formation and Crystallography : Panosyan et al. (2003) reported on a zinc(II) compound synthesized from the reaction between ZnBr2 and a derivative of N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine, showing unique crystallographic properties. This contributes to the understanding of metal-organic frameworks and coordination chemistry, offering insights into novel material design (Panosyan, Lough, & Chin, 2003).
Polymer Science and Material Chemistry
Polyester Resin Accelerators : Kucharski, Duliban, and Chmiel-Szukiewicz (2003) discussed the synthesis of novel amine preaccelerators for polyester resins using N,N-dimethyl-p-phenylenediamine and ethylene or propylene oxide. The resultant compounds showed improved gelation time and stability of resins, indicating the applicability of N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine derivatives in enhancing polymer material properties (Kucharski, Duliban, & Chmiel-Szukiewicz, 2003).
Heterocyclic Chemistry and Drug Design
Antitumor Agents : Qin et al. (2014) synthesized novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives and evaluated them for in vitro cytotoxicity against various cancer cell lines. The study revealed potent antitumor activity, suggesting these derivatives as potential leads for anticancer drug development (Qin et al., 2014).
Catalysis and Chemical Synthesis : Liu et al. (2014) utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols, demonstrating the compound's versatility and efficiency in synthetic organic chemistry (Liu, Ma, Liu, & Wang, 2014).
Analytical and Environmental Chemistry
Fluorescent Probes for CO2 Detection : Wang et al. (2015) developed novel fluorescent probes based on tertiary amine moieties for the quantitative detection of low levels of carbon dioxide. This research demonstrates the potential of N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine derivatives in environmental monitoring and analytical applications (Wang et al., 2015).
Eigenschaften
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]pyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGRFOOHSZILMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556945 |
Source


|
| Record name | N~2~-[2-(Dimethylamino)ethyl]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine | |
CAS RN |
834798-18-4 |
Source


|
| Record name | N~2~-[2-(Dimethylamino)ethyl]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)








